2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol
Overview
Description
2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol is an organosilicon compound with the molecular formula C13H22O5Si. This compound is known for its unique combination of phenolic and silane functionalities, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol typically involves the reaction of 2-methoxyphenol with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the phenolic hydroxyl group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and trimethoxysilyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic and silane derivatives.
Scientific Research Applications
2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol involves its ability to form covalent bonds with other molecules through its silane and phenolic groups. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups to form siloxane bonds. This property is particularly useful in forming strong, durable coatings and adhesives .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-propyl-: Similar in structure but lacks the trimethoxysilyl group, making it less versatile in forming siloxane bonds.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a phenolic group, used primarily in polymerization reactions.
Uniqueness
2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol is unique due to its dual functionality, combining the reactivity of both phenolic and silane groups. This allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Properties
IUPAC Name |
2-methoxy-4-(3-trimethoxysilylpropyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5Si/c1-15-13-10-11(7-8-12(13)14)6-5-9-19(16-2,17-3)18-4/h7-8,10,14H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSKLPLINGIKKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC[Si](OC)(OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594941 | |
Record name | 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5360-01-0 | |
Record name | 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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